3,5-diamino-1H-pyrazole-4-carbonitrile

Catalog No.
S733717
CAS No.
6844-58-2
M.F
C4H5N5
M. Wt
123.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-diamino-1H-pyrazole-4-carbonitrile

CAS Number

6844-58-2

Product Name

3,5-diamino-1H-pyrazole-4-carbonitrile

IUPAC Name

3,5-diamino-1H-pyrazole-4-carbonitrile

Molecular Formula

C4H5N5

Molecular Weight

123.12 g/mol

InChI

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9)

InChI Key

UKASYLSHAZSEEV-UHFFFAOYSA-N

SMILES

C(#N)C1=C(NN=C1N)N

Canonical SMILES

C(#N)C1=C(NN=C1N)N

Radical-Mediated C–N Bond Activation

Synthesis of Nitrogen-Rich Energetic Material

Anti-Biofilm Agents

Synthesis of Pyrazole-4-Carbonitrile Derivatives

Designing and Building of Ring-Fused Pyrazoles

Synthesis of Insensitive Energetic Materials

Synthesis of Functionalized Pyrazole Derivatives

3,5-Diamino-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by the presence of two amino groups at the 3 and 5 positions and a cyano group at the 4 position of the pyrazole ring. The molecular formula for this compound is C₅H₈N₄, and it has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. The unique structure of this compound allows it to participate in various

, including:

  • Cycloaddition Reactions: This compound can react with various electrophiles to form substituted pyrazole derivatives. For instance, cycloaddition with 3,4-dimethoxy benzonitrile produces imidazo[1,2-b]pyrazole derivatives .
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds or isocyanides to yield various derivatives useful in medicinal chemistry .
  • Aza-Wittig Reactions: The compound can also be involved in aza-Wittig reactions, leading to the formation of new pyrazole derivatives through the reaction with phosphonium ylides .

The biological activity of 3,5-diamino-1H-pyrazole-4-carbonitrile is notable, particularly for its potential therapeutic effects. Research indicates that this compound exhibits:

  • Anticancer Properties: Studies have shown that derivatives of 3,5-diamino-1H-pyrazole-4-carbonitrile can inhibit tubulin polymerization, which is crucial for cancer cell division. This property suggests its potential as an anticancer agent .
  • Antimicrobial Activity: The compound has been tested against various bacterial strains, including antibiotic-resistant Pseudomonas aeruginosa, demonstrating significant antimicrobial effects .
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, indicating their potential use in treating inflammatory diseases .

Several synthesis methods for 3,5-diamino-1H-pyrazole-4-carbonitrile have been reported:

  • Condensation of Malononitrile with Hydrazine: This classic method involves the reaction of malononitrile with hydrazine hydrate to produce 3,5-diaminopyrazole intermediates, which can then be further modified to obtain the target compound .
  • Flow Chemistry Techniques: Recent advancements have introduced flow chemistry methods that improve the safety and efficiency of synthesizing this compound on a larger scale. This involves a diazotization step followed by reaction with malononitrile and subsequent hydrazine treatment .
  • One-Pot Synthesis: A one-pot synthesis approach has been developed that allows for the simultaneous formation of multiple intermediates leading to 3,5-diamino-1H-pyrazole-4-carbonitrile, streamlining the synthesis process .

3,5-Diamino-1H-pyrazole-4-carbonitrile finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Synthesis: It acts as an important intermediate in synthesizing more complex heterocycles and pharmaceutical agents.
  • Research Tool: Its unique properties make it a valuable tool in biochemical research for studying enzyme interactions and cellular processes.

Interaction studies involving 3,5-diamino-1H-pyrazole-4-carbonitrile have focused on its binding affinity with various biological targets:

  • Docking Studies: Computational docking studies have revealed how this compound interacts with tubulin at the colchicine binding site, providing insights into its mechanism of action as an anticancer agent .
  • In Vitro Assays: Experimental assays have confirmed its effectiveness against specific cancer cell lines and bacterial strains, supporting its potential therapeutic applications .

Several compounds share structural similarities with 3,5-diamino-1H-pyrazole-4-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Amino-1H-pyrazoleOne amino group at position 3Less potent than 3,5-diamino derivatives
5-Amino-1H-pyrazoleAmino group at position 5Exhibits different biological activities
4-Amino-1H-pyrazoleAmino group at position 4Limited application compared to 3,5-diamino
3-Amino-5-cyanomethylpyrazoleCyanomethyl group at position 5Increased reactivity towards electrophiles
Pyrazolo[3,4-d]pyrimidinePyrimidine fused with pyrazoleBroader spectrum of biological activity

The uniqueness of 3,5-diamino-1H-pyrazole-4-carbonitrile lies in its dual amino functionality combined with the cyano group, which enhances its reactivity and biological profile compared to other pyrazole derivatives. This structural arrangement contributes significantly to its potential as a versatile building block in drug design and development.

Traditional Synthetic Routes (Cyclocondensation, Diazotization)

Cyclocondensation Reactions

Cyclocondensation represents one of the fundamental approaches for synthesizing 3,5-diamino-1H-pyrazole-4-carbonitrile, utilizing the inherent reactivity of 1,3-dicarbonyl compounds with hydrazine derivatives [1]. The traditional cyclocondensation methodology involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines under reflux conditions [2]. This approach demonstrates excellent regioselectivity, with yields ranging from 47% to 93% under mild reaction conditions [2].

The mechanism of cyclocondensation proceeds through a Michael-type addition reaction where the hydrazine derivative acts as a bidentate nucleophile [1]. Initially, the hydrazine attacks the electrophilic carbon center of the substrate, followed by intramolecular cyclization and elimination of water to form the pyrazole ring [2]. The process involves acid-catalyzed imine formation on either carbonyl carbon, followed by attack of the other nitrogen on the other carbonyl group [3].

Research conducted by various groups has demonstrated that the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives represents a simple and rapid approach to obtain polysubstituted pyrazoles [1]. The reaction proceeds via ring-opening, generating a ketonitrile intermediate that then reacts with hydrazine derivatives to form the respective cyclocondensation product [4] [5].

SubstrateHydrazine DerivativeSolventTemperatureYield (%)Reference
(Ethoxymethylene)malononitrilePhenylhydrazineEthanolReflux93 [2]
(Ethoxymethylene)malononitrile4-FluorophenylhydrazineEthanolReflux87 [2]
(Ethoxymethylene)malononitrile4-MethylphenylhydrazineEthanolReflux82 [2]
(Ethoxymethylene)malononitrile4-ChlorophenylhydrazineEthanolReflux78 [2]

Diazotization-Based Synthesis

Diazotization reactions provide an alternative traditional route for synthesizing pyrazole-4-carbonitrile derivatives through the formation of diazonium intermediates [6]. The process involves the treatment of amino-substituted pyrazole precursors with sodium nitrite under acidic conditions, followed by coupling reactions with appropriate nucleophiles [7].

The diazotization methodology has been successfully employed in the synthesis of azo dyes derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile [6]. Eight azo dyes were prepared through diazotization using sodium nitrite and hydrochloric acid, demonstrating the versatility of this approach [6]. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes nucleophilic attack to yield the desired products [6].

The mechanistic pathway for diazotization involves the initial formation of the diazonium ion from the aniline precursor, stabilized under cold acidic conditions [8]. The diazotized aniline is then quenched by the addition of malononitrile, which reacts to give an intermediate that is isolated by precipitation and subsequently dissolved in ethanol to undergo ring-closure upon the addition of hydrazine [8].

Research has shown that the diazotization process can be optimized through careful control of pH values and reaction conditions [6]. The best conditions for precipitation of products in high yield occur in acidic or weakly acidic medium through controlling the amount of acid and base added [6].

Modern Green Synthesis Approaches (Ultrasonic Irradiation, Solvent-Free Conditions)

Ultrasonic Irradiation Methods

Ultrasonic irradiation has emerged as a powerful tool for enhancing the synthesis of pyrazole-4-carbonitrile derivatives, offering significant advantages in terms of reaction time reduction and yield improvement [9]. The application of ultrasonic energy in pyrazole synthesis provides intense local heating and high pressures through cavitation effects, leading to enhanced reaction rates [9].

Research conducted using copper(II) triflate and triethylamine as catalytic systems under ultrasonic irradiation has demonstrated remarkable efficiency [9]. The reactions were performed at 70-80°C under ultrasonic conditions, resulting in reaction times reduced from 8-10 hours in conventional procedures to less than 1 hour [9]. The improvement in yields was also significant, with products obtained in 85-90% yield compared to 73-80% under conventional heating conditions [9].

CompoundUltrasonic Time (min)Ultrasonic Yield (%)Conventional Time (h)Conventional Yield (%)
Pyrazole-4-carbonitrile 11a4590780
Pyrazole-4-carbonitrile 11b4588776
Pyrazole-4-carbonitrile 11c4590677
Pyrazole-4-carbonitrile 11d4588875
Pyrazole-4-carbonitrile 11e45881076

The mechanism of ultrasonic enhancement involves cavitation phenomena where the collapse of bubbles produces intense local heating and high pressures [9]. This effect significantly decreases reaction time and improves product yields compared to conventional thermal heating methods [9].

Solvent-Free Synthesis Conditions

Solvent-free synthesis represents a significant advancement in green chemistry approaches for pyrazole-4-carbonitrile preparation [10]. Research has demonstrated that multicomponent reactions can be successfully conducted under solvent-free conditions using engineered polyvinyl alcohol catalysts [10]. These methods offer environmental benefits by eliminating organic solvents while maintaining high reaction efficiency [10].

The synthesis protocol involves functionalization of polyvinyl alcohol with sulfonic acid groups to create a heterogeneous acid catalyst [10]. This sulfonated polyvinyl alcohol catalyst demonstrated appreciable catalytic performance, yielding 89% of the desired pyrazole product under ambient reaction conditions [10]. The catalyst showed excellent recyclability, maintaining activity for up to six cycles without considerable loss in performance [10].

Mechanochemical synthesis has also been explored as a solvent-free approach [11]. Using bis(thioglycolic acid)-vanillin functionalized silica-coated iron oxide magnetic nanoparticles as catalysts, researchers achieved high yields in three-component reactions of aldehydes, malononitrile, and phenylhydrazine [11]. This approach offers operational simplicity, excellent yields, short reaction times, and easy catalyst recovery [11].

Catalyst SystemReaction ConditionsYield (%)RecyclabilityReference
Sulfonated PVAAmbient, solvent-free896 cycles [10]
Fe₃O₄@SiO₂@vanillin@thioglycolic acidMechanochemical85-956 cycles [11]
Sodium chlorideRoom temperature, water90-95N/A [12]

Catalytic Systems for Pyrazole-Nitrile Coupling Reactions

Nickel-Based Catalytic Systems

Nickel(II) complexes have demonstrated unique capabilities in mediating pyrazole-nitrile coupling reactions [13]. The reaction of nickel(II) perchlorate with pyrazole in acetonitrile leads to the formation of coupled products through intermediate nickel complexes [13]. This represents the first reported pyrazole-nitrile coupling reaction activated by a nickel(II) complex [13].

The coupling reaction is highly dependent on the counteranion employed, with nitrate ions promoting faster reactions compared to perchlorate, while tetrafluoroborate proves unsatisfactory for the coupling process [13]. The mechanism involves anion-mediated hydrogen-bonding-driven proton transfer, highlighting the critical role of supramolecular interactions in the catalytic process [13].

Research has shown that the reaction proceeds through the intermediate formation of Ni(MeCN)₂(pzH)₄₂, which subsequently undergoes pyrazole-nitrile coupling to yield Ni(pzH)₂(HN═C(Me)pz)₂[13]. The crystal structure analysis reveals stronger pyrazolyl NH···anion hydrogen-bonding interactions in perchlorate complexes compared to tetrafluoroborate analogs [13].

Palladium-Catalyzed Systems

Palladium catalysts have been extensively investigated for pyrazole synthesis and coupling reactions [14]. Palladium(II) acetate at 5-10 mol% loading, combined with silver(I) oxide as a halide-removal agent, has proven effective for pyrazole-directed carbon-hydrogen bond arylation [14]. These reactions proceed in acetic acid or acetic acid/hexafluoroisopropanol solvent systems [14].

The development of thiazole-palladium complexes has shown particular promise for pyrazole-4-carbonitrile synthesis [15]. Square-planar geometry palladium(II) complexes demonstrated high efficiency in one-pot reactions using ultrasonic irradiation [15]. The optimized reaction conditions achieved 97% yield within 20 minutes, representing a significant improvement over conventional methods [15].

Catalyst Loading (mol%)SolventTime (min)Yield (%)Reference
3Water-16 [15]
5Water-38 [15]
8Water1584 [15]
10Water1597 [15]

Copper-Catalyzed Coupling Systems

Copper catalysts have shown exceptional versatility in pyrazole-nitrile coupling reactions [16] [17]. Copper-catalyzed relay oxidation strategies provide practical synthesis routes for various pyrazole derivatives through cascade reactions involving oxime acetates, amines, and aldehydes [16]. These transformations demonstrate atom and step economy while maintaining good functional group tolerance [16].

The copper-catalyzed cycloaddition of sydnones with terminal alkynes has been successfully implemented in continuous flow conditions [17]. Using silica-supported copper catalysts in prepacked stainless steel cartridges, researchers achieved 100% conversion within 5 minutes when employing toluene as solvent [17]. This methodology enables scale-up to produce practically useful amounts of pyrazole products within 2-5 hours [17].

Copper(II) triflate combined with triethylamine has proven particularly effective for regioselective pyrazole synthesis [9]. The catalytic system operates through activation of the enolic oxygen-hydrogen bond of β-diketones, initiating the coupling reaction with nitrile derivatives [9]. The mechanism involves formation of copper(II) intermediates that facilitate cyclization and elimination reactions [9].

Catalyst SystemReaction ConditionsConversion (%)TimeReference
Cu(OTf)₂/Et₃N70-80°C, ultrasonic9045 min [9]
Silica-Cu60°C, flow1005 min [17]
Cu(OAc)₂60°C, batch85-9516 h [17]

The compound crystallises as a grey microcrystalline solid (melting point 169–170 °C [1]). The cyano carbon displays marked electrophilicity (σ_p = +0.66 in Taft constants), whereas N-3 and N-5 possess calculated proton affinities of 987 kJ mol⁻¹ and 980 kJ mol⁻¹, respectively [2] [3]. Bond polarisation is reflected in the high dipole moment (6.2 D, DFT/M06-2X/6-311++G**) [2].

ParameterValueSource
Exact mass123.0545 u [2]4
pKa(H⁺ uptake, N-1)−0.2 (calc., water, 25 °C) [4]15
Topological polar surface area105 Ų [5]3
Density (calc.)1.553 g cm⁻³ [5]3
Decomposition onset (DSC, 5 °C min⁻¹, N₂)232 °C [6]61

Electronic Structure Driving Reactivity

Quantum-chemical natural bond orbital analysis reveals strong n→π* donation from both exocyclic nitrogens into the C-4–C≡N antibonding system, lowering the LUMO to −1.98 eV and facilitating nucleophilic attack at the cyano carbon [7] [8]. Conversely, the HOMO (−6.54 eV) is centred on the amino lone pairs, empowering electrophile capture at N-3/N-5 [9].

Chemical Reactivity and Functional-Group Transformations

Nucleophilic Substitution at Cyano and Amino Groups

Cyano-Group Transformations

The cyano carbon readily undergoes addition–elimination with soft nitrogen nucleophiles.

EntryNucleophileSolvent / Temp.Product (isolated)YieldRef.
1Hydrazine hydrateEtOH, 25 °C, 30 min1,2,4-Triazolo adduct90% [10]52
2Sodium azideDMF, 80 °C, 3 hTetrazole derivative83% [6]61
3Diethyl malonate anionTHF, −20 → 0 °C, 2 hMalonyl amidine68% [11]18
4Thiophenol / K₂CO₃CH₃CN, 60 °C, 4 hThioimidate71% [12]30

Mechanistic kinetic studies on hydrazinolysis (Entry 1) showed second-order dependence on hydrazine (k₂ = 3.1 × 10⁻³ M⁻² s⁻¹, 298 K) [10], consistent with a concerted addition and proton transfer transition state.

Amino-Group Replacements

Both amino substituents participate in S_NAr-type displacement when activated by an electron-withdrawing partner at C-4.

ElectrophileBaseProductSelectivity (N-3 : N-5)Ref.
4-Nitrobenzyl chlorideNaHBis-benzylated pyrazole1 : 1 (statistical) [13]47
IsocyanatesNone, 80 °CUrea ureido-carbamatesN-3 > N-5 (3.4 : 1) [11]18
TrichloroacetonitrileNaOAcN-Imidoyl chlorideN-3 only [14]20

Strong regio-preference for N-3 is attributed to greater lone-pair availability caused by reduced resonance participation compared with N-5 (confirmed by ¹⁵N-HMBC chemical shifts: δ 268 ppm vs 285 ppm) [14].

Cycloaddition Reactions for Heterocyclic System Expansion

[3 + 2] Ring Fusion

Rhodium(II)-carbenoid insertion into the N-3–N-2 bond enlarges the five-membered ring to 1,2-dihydropyrimidines (Scheme 1) [15]. Density-functional calculations place the metal-free ylide intermediate 14 kcal mol⁻¹ above the ground state, and intramolecular 1,6-cyclisation is barrierless [15].

Inverse Electron-Demand Diels–Alder

Perfluorinated 4-H-pyrazoles generated in-situ from N-3 oxidation partner with bicyclononyne at 16.0 kcal mol⁻¹ activation (M06-2X), giving bicyclic adducts quantitatively within 5 min at 25 °C [7]. Predistortion of the puckered 4-fluoro-4-methyl-4 H-pyrazole lowers distortion energy and offsets lost hyperconjugative antiaromaticity [7].

Microwave-Driven Annulations

Microwave irradiation (290 W, neat) of equimolar 3,5-diamino-1H-pyrazole-4-carbonitrile with β-diketone enaminone yields pyrazolo[1,5-a]pyrimidine-3-carbonitriles regiospecifically (>95%) within 15 min, outperforming thermal reflux routes that afford 1 : 3 mixtures of 7- and 5-substituted isomers [14].

Cycloaddition TypeConditionsHeterocycle FormedIsolated YieldRef.
Rh(II)-catalysed N–N insertionRh₂(OAc)₄, CH₂Cl₂, rt1,2-Dihydropyrimidine78%35
IED-Diels–Alder with BCNMeCN, 25 °C4,4-difluoropyrazoline adduct92%34
Microwave annulation with enaminone290 W, solvent-freePyrazolo[1,5-a]pyrimidine94%20

Oxidation–Reduction Behaviour and Stability Studies

Oxidative Pathways

Two-electron oxidation with 2,2,6,6-tetramethyl-piperidin-1-oxyl under aerobic conditions yields diaza-titanacycle intermediates that undergo inner-sphere N–N coupling, producing pyrazole N-oxide in 85% yield [16]. Cyclic voltammetry displays an irreversible anodic wave at +1.12 V (Ag/AgCl, MeCN) corresponding to this process [16].

Photochemical ozonolysis of the pyrazole ring is resistant up to 10 kGy UV-O₃ exposure, confirming high aromatic stability [3].

Reductive Transformations

Lithium aluminium hydride selectively reduces the cyano group to primary amine without hydrogenating the ring; best conversion (88%) is observed in tetrahydrofuran at 0 °C . Electrochemical reduction at −1.35 V (Hg pool) delivers the same diamine within 2 h, showing mixed electron–proton transfer kinetics .

Thermal and Shelf Stability

Accelerated ageing (40 °C, 75% RH, 12 months) causes <5% decomposition as monitored by HPLC-DAD [18]. Differential scanning calorimetry indicates a single exotherm (ΔH_d = 770 J g⁻¹) at 237 °C, attributable to ring fission [19]. Positional isomerisation studies show that pyrazole frameworks with 3,5-amino substitution exhibit a 34 °C higher decomposition onset than 4,5-diamino analogues, underscoring kinetic stabilisation by intramolecular H-bonding [19].

Stability MetricValueMethodSource
Moist heat loss (40 °C/75% RH, 12 m)4.8%HPLC area %60
DSC exotherm onset232 °C5 °C min⁻¹61
Activation energy (Kissinger)203 kJ mol⁻¹DSC, 5–20 °C min⁻¹66

Synthetic Utility Outlook

The nucleophilic lability of the cyano carbon, coupled with redox-switchable amino groups, renders 3,5-diamino-1H-pyrazole-4-carbonitrile a uniquely flexible synthon. Efficient annulations described above enable access to condensed N₄ and N₅ heterosystems of interest for high-density energy storage [6] [20]. Meanwhile, robust oxidative stability beyond 230 °C [6] widens its applicability to melt-cast energetic formulations previously dominated by triazole analogues.

Continued exploration of site-selective functionalisation—especially leveraging divergent N-3 vs N-5 reactivity—should unlock new libraries of pyrazolopyrimidines, pyrazolotetrazines, and fused azadienes with applications ranging from optoelectronics to green propellants.

XLogP3

-0.2

Wikipedia

3,5-Diamino-1H-pyrazole-4-carbonitrile

Dates

Last modified: 08-15-2023

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